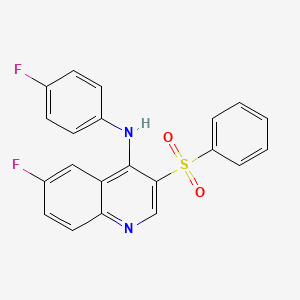

3-(benzenesulfonyl)-6-fluoro-N-(4-fluorophenyl)quinolin-4-amine

説明

特性

IUPAC Name |

3-(benzenesulfonyl)-6-fluoro-N-(4-fluorophenyl)quinolin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14F2N2O2S/c22-14-6-9-16(10-7-14)25-21-18-12-15(23)8-11-19(18)24-13-20(21)28(26,27)17-4-2-1-3-5-17/h1-13H,(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOXAYWPPNUKMFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2NC4=CC=C(C=C4)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14F2N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzenesulfonyl)-6-fluoro-N-(4-fluorophenyl)quinolin-4-amine typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the quinoline core: The quinoline core can be synthesized through a Friedländer condensation reaction, where aniline derivatives react with carbonyl compounds in the presence of acidic or basic catalysts.

Introduction of the benzenesulfonyl group: The benzenesulfonyl group can be introduced via sulfonylation reactions using benzenesulfonyl chloride and a suitable base such as pyridine or triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

化学反応の分析

Types of Reactions

3-(benzenesulfonyl)-6-fluoro-N-(4-fluorophenyl)quinolin-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form quinoline N-oxides.

Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride or sodium borohydride can convert the compound to its corresponding amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the benzenesulfonyl or fluorophenyl groups can be replaced with other functional groups using suitable nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and water.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.

Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of catalysts like palladium or copper.

Major Products Formed

Oxidation: Quinoline N-oxides.

Reduction: Amine derivatives.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

科学的研究の応用

3-(benzenesulfonyl)-6-fluoro-N-(4-fluorophenyl)quinolin-4-amine has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives with potential biological activities.

Biology: Studied for its interactions with biological macromolecules and potential as a fluorescent probe for imaging applications.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

作用機序

The mechanism of action of 3-(benzenesulfonyl)-6-fluoro-N-(4-fluorophenyl)quinolin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological context and application.

類似化合物との比較

Structural Analogues and Substituent Effects

The following table summarizes critical structural and synthetic differences between the target compound and its analogs:

*Calculated based on molecular formula.

Key Observations:

Substituent Position and Electronic Effects :

- The benzenesulfonyl group at position 3 (target compound, ) increases molecular weight and polarity compared to analogs with carbonyl or trifluoromethyl groups (). This group may enhance solubility in polar solvents or binding to charged biological targets .

- Halogen Variations : Fluorine (target compound, ) and chlorine () at position 6 influence electronic properties. Fluorine’s electronegativity may improve metabolic stability, while chlorine’s larger size could enhance steric interactions .

Aromatic Amine Modifications: The N-(4-fluorophenyl) group in the target compound contrasts with N-(4-methylphenyl) () and N-(3-chlorophenyl) ().

Synthetic Efficiency: The 83% yield for 6-bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine () highlights the efficiency of one-step protocols for brominated analogs.

Structural Characterization Tools

Crystallographic data for similar compounds (e.g., pyrazoline derivatives in ) were determined using SHELX and OLEX2 software .

生物活性

3-(benzenesulfonyl)-6-fluoro-N-(4-fluorophenyl)quinolin-4-amine is a synthetic compound that has attracted attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a quinoline core, which is known for its diverse biological properties, including anticancer and antimicrobial activities. This article reviews the biological activity of this compound, summarizing key findings from various studies.

Chemical Structure and Properties

The molecular formula of 3-(benzenesulfonyl)-6-fluoro-N-(4-fluorophenyl)quinolin-4-amine is . The structure includes:

- A quinoline backbone that contributes to its biological activity.

- A benzenesulfonyl group that may enhance solubility and biological interactions.

- Two fluorine atoms, which can affect the compound's reactivity and binding affinity.

Biological Activity Overview

The biological activities of 3-(benzenesulfonyl)-6-fluoro-N-(4-fluorophenyl)quinolin-4-amine have been explored in various contexts, including:

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance:

- IC50 Values : The compound demonstrated IC50 values ranging from 10 to 30 µM against different cancer cell lines, indicating potent cytotoxicity .

- Mechanism of Action : The anticancer effects are attributed to the induction of apoptosis and cell cycle arrest, primarily through the modulation of signaling pathways involved in cell survival .

Antimicrobial Activity

The compound has also been tested for its antimicrobial properties:

- Bacterial Inhibition : It showed effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli, with zones of inhibition measuring up to 15 mm at higher concentrations .

- Fungal Activity : The compound exhibited antifungal activity against Candida albicans, suggesting a broad-spectrum antimicrobial potential .

Enzyme Inhibition

3-(benzenesulfonyl)-6-fluoro-N-(4-fluorophenyl)quinolin-4-amine has been investigated for its ability to inhibit specific enzymes:

- Tyrosinase Inhibition : It was found to inhibit tyrosinase activity, which is crucial in melanin biosynthesis, with an IC50 value of approximately 48.7 µM, making it a candidate for skin-whitening agents .

- α-glucosidase Inhibition : The compound also demonstrated inhibitory effects on α-glucosidase, which is relevant for managing diabetes, with significant IC50 values reported .

Case Studies

Several case studies highlight the biological efficacy of this compound:

- Cytotoxicity Against Cancer Cell Lines :

- Antimicrobial Testing :

- Enzyme Inhibition Studies :

Q & A

Basic: What are the key synthetic routes for preparing 3-(benzenesulfonyl)-6-fluoro-N-(4-fluorophenyl)quinolin-4-amine, and how are reaction conditions optimized?

Methodological Answer:

The synthesis typically involves a multi-step approach:

- Quinoline Core Formation : A Friedländer synthesis is employed, condensing aniline derivatives with ketones under acidic/basic catalysis to construct the quinoline backbone .

- Sulfonylation : Introducing the benzenesulfonyl group requires sulfonyl chloride reagents under controlled conditions (e.g., low temperature to minimize side reactions) .

- Amination : The 4-fluorophenylamine group is introduced via nucleophilic substitution or Buchwald-Hartwig coupling, often using palladium catalysts .

- Optimization : Critical parameters include temperature (60–100°C for sulfonylation), solvent polarity (e.g., DMF for polar intermediates), and purification via chromatography or recrystallization .

Basic: How is the purity and structural integrity of this compound verified post-synthesis?

Methodological Answer:

- Spectroscopic Analysis :

- NMR : and NMR confirm substituent positions and purity (e.g., fluoro substituents show distinct splitting patterns) .

- FTIR : Validates functional groups (e.g., sulfonyl S=O stretches near 1350–1150 cm) .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures to confirm stereochemistry and bond lengths .

- Elemental Analysis : Matches calculated vs. observed C, H, N, S content to assess purity .

Basic: What initial biological screening approaches are recommended for this compound?

Methodological Answer:

- In Vitro Assays :

- Antiproliferative Activity : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, noting IC values .

- Enzyme Inhibition : Test microtubule assembly disruption via turbidimetry, comparing to paclitaxel or colchicine .

- Cytotoxicity Profiling : Use non-cancerous cell lines (e.g., HEK293) to assess selectivity .

Advanced: How can researchers resolve contradictions between structural predictions and observed biological activity?

Methodological Answer:

- Molecular Docking : Compare computational models (e.g., AutoDock Vina) with crystallographic data to identify mismatches in binding poses .

- SAR Studies : Systematically modify substituents (e.g., replacing benzenesulfonyl with methylsulfonyl) to isolate activity-contributing groups .

- Metabolite Analysis : Use LC-MS to detect in situ degradation products that may alter activity .

Advanced: What strategies improve solubility and bioavailability for in vivo studies?

Methodological Answer:

- Salt Formation : Co-crystallize with counterions (e.g., trifluoroacetate) to enhance aqueous solubility .

- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) at the 4-amine position for pH-dependent release .

- Nanoformulation : Encapsulate in liposomes or PEGylated nanoparticles to prolong circulation time .

Advanced: How can structure-activity relationship (SAR) studies be designed for fluorophenyl and sulfonyl modifications?

Methodological Answer:

- Substituent Scanning : Synthesize analogs with halogens (Cl, Br), methyl, or methoxy groups at the 4-fluorophenyl position .

- Bioisosteric Replacement : Replace benzenesulfonyl with thiophene-2-sulfonyl to assess electronic effects .

- 3D-QSAR Modeling : Use CoMFA or CoMSIA to correlate substituent steric/electronic parameters with activity .

Advanced: What challenges arise in crystallographic analysis using SHELX, and how are they addressed?

Methodological Answer:

- Disordered Solvents : Apply SQUEEZE in SHELXL to model electron density from disordered molecules .

- Twinning : Use HKLF 5 format in SHELXL to refine twinned data, adjusting BASF parameters .

- Weak Diffraction : Optimize crystal growth via vapor diffusion with PEG-based precipitants .

Advanced: How should contradictory in vitro vs. in vivo activity data be analyzed?

Methodological Answer:

- Pharmacokinetic Profiling : Measure plasma half-life, C, and AUC in rodent models to identify rapid clearance .

- Metabolite Identification : Use HRMS and -NMR to track fluorophenyl group metabolism .

- Tissue Penetration Studies : Employ MALDI imaging to map compound distribution in target organs .

Advanced: What role does the 4-fluorophenyl group play in target interaction?

Methodological Answer:

- Hydrogen Bonding : The fluorine atom may act as a hydrogen bond acceptor with kinase active sites (e.g., ATP-binding pockets) .

- Lipophilicity : Enhances membrane permeability, quantified via logP measurements (e.g., shake-flask method) .

- Conformational Restriction : The rigid aromatic ring prevents free rotation, favoring bioactive conformations .

Advanced: How is synthesis scaled for preclinical studies while maintaining yield?

Methodological Answer:

- Flow Chemistry : Continuous flow reactors improve heat/mass transfer during sulfonylation, reducing side products .

- Catalyst Recycling : Immobilize Pd catalysts on silica to reduce costs in amination steps .

- Process Analytical Technology (PAT) : Use inline FTIR to monitor reaction progress and automate quenching .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。